TCO-carbonylamino-benzamido-PEG3 acid
Description
TCO-carbonylamino-benzamido-PEG3 acid is a bioorthogonal reagent designed for applications in click chemistry, particularly in bioconjugation and drug delivery. Its structure integrates three key components:
- Trans-Cyclooctene (TCO): A strained cycloalkene that rapidly reacts with tetrazines via the inverse-electron demand Diels-Alder (IEDDA) reaction, enabling catalyst-free, site-specific conjugation .
- PEG3 Spacer: A triethylene glycol chain that enhances aqueous solubility and reduces steric hindrance, improving reaction efficiency .
- Terminal Carboxylic Acid (-COOH): Allows conjugation to amine-containing biomolecules (e.g., proteins, peptides) via standard carbodiimide coupling (e.g., EDC, HATU) .
This compound is optimized for applications in live-cell labeling, antibody-drug conjugates (ADCs), and pretargeted imaging.
Properties
IUPAC Name |
3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O8/c28-23(29)12-14-32-16-18-34-19-17-33-15-13-26-24(30)20-8-10-21(11-9-20)27-25(31)35-22-6-4-2-1-3-5-7-22/h1-2,8-11,22H,3-7,12-19H2,(H,26,30)(H,27,31)(H,28,29)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNTTWBYVMBBAV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-carbonylamino-benzamido-PEG3 acid involves the introduction of TCO groups into the molecule. This process can be challenging due to the sensitivity of the TCO group to strong acids typically used in global deprotection during solid-phase peptide synthesis. A novel synthetic approach utilizes azide groups to mask amine functions, enabling selective introduction of the TCO on a single lysine residue. Staudinger reduction of the azides back to the corresponding amines proceeds without disturbing the sensitive TCO .
Industrial Production Methods
Industrial production of this compound involves high-purity polyethylene glycol linkers with different linker lengths, bearing various reactive groups. These linkers are manufactured to the highest standards to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
TCO-carbonylamino-benzamido-PEG3 acid undergoes various types of reactions, including:
Cycloaddition Reactions: The compound is known for its rapid and efficient cycloaddition reaction with tetrazine, forming a stable dihydropyridazine intermediate.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include tetrazine compounds for cycloaddition reactions and azide groups for masking amine functions. The conditions for these reactions are typically mild to prevent the degradation of sensitive TCO groups .
Major Products Formed
The major products formed from these reactions include stable dihydropyridazine intermediates and TCO-inactivated antigenic peptides .
Scientific Research Applications
TCO-carbonylamino-benzamido-PEG3 acid has a wide range of scientific research applications, including:
Chemical Synthesis: It streamlines the synthesis of complex molecules with ease.
Bio-Conjugation: The compound is used for precise labeling and tagging in biomedical research and therapeutic development.
Molecular Imaging: It facilitates rapid and efficient click chemistry reactions for molecular imaging.
Cell-Based Diagnostics: The compound is used in cell-based diagnostics due to its high specificity and reactivity.
Mechanism of Action
The mechanism of action of TCO-carbonylamino-benzamido-PEG3 acid involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene. This reaction forms a stable dihydropyridazine intermediate, which can eliminate the leaving group on the allylic position of the TCO, “releasing” the molecule. This mechanism allows for spatial and temporal control over biological functions, such as receptor-ligand interactions and cytotoxic activity .
Comparison with Similar Compounds
Research Findings and Limitations
- Efficiency : In a 2022 study, TCO-PEG3-acid conjugates demonstrated >90% conjugation efficiency with antibodies, outperforming PEG4 analogs in low-abundance target scenarios .
- Limitations : The absence of a sulfonate group (cf. Sulfo-Cy5-TCO) limits its use in charged environments, necessitating custom modifications for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
